molecular formula C23H21ClN2O3 B244012 4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide

4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide

Cat. No. B244012
M. Wt: 408.9 g/mol
InChI Key: PAUPODLTHKDKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to possess various biochemical and physiological effects that make it an interesting subject for further study.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, 4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Apart from its anticancer and anti-inflammatory properties, 4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide has also been found to possess various other biochemical and physiological effects. Studies have shown that this compound can modulate the immune system by regulating the production of cytokines and chemokines. It has also been found to possess antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide in lab experiments is its specificity towards certain enzymes and signaling pathways. This compound can selectively inhibit the activity of HDACs, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of 4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide. One of the main areas of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the optimization of the compound's pharmacological properties, such as its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the reaction of 2-chloro-5-nitrobenzoic acid with propionyl chloride to form 2-chloro-5-(propionylamino)benzoic acid. This intermediate is then reacted with benzoyl chloride in the presence of a base to form 4-benzyloxy-N-[2-chloro-5-(propionylamino)phenyl]benzamide. The final product is obtained by removing the benzyl group using hydrogenation.

Scientific Research Applications

4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been extensively studied for its potential applications in the field of medicine. One of the main areas of research is its use as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

N-[2-chloro-5-(propanoylamino)phenyl]-4-phenylmethoxybenzamide

InChI

InChI=1S/C23H21ClN2O3/c1-2-22(27)25-18-10-13-20(24)21(14-18)26-23(28)17-8-11-19(12-9-17)29-15-16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,25,27)(H,26,28)

InChI Key

PAUPODLTHKDKCU-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.